molecular formula C20H25ClN2OS B1286252 2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 725227-04-3

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1286252
CAS RN: 725227-04-3
M. Wt: 376.9 g/mol
InChI Key: PGDACKXOKLZAAW-UHFFFAOYSA-N
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Description

The compound 2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel thiophene derivative that has been synthesized and studied for its potential pharmacological properties. This compound is part of a series of thiophene derivatives that have shown significant activity in various biological assays.

Synthesis Analysis

The synthesis of the thiophene derivatives, including the compound , involves initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents. The detailed synthesis process has been reported, and the structures of the newly synthesized compounds were confirmed using IR, 1H NMR, MS spectral data, and elemental analysis .

Molecular Structure Analysis

A related compound, 2-Amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene, has been characterized using X-ray diffraction methods. It crystallizes in the monoclinic space group P21/c, with specific cell parameters and a molecular structure that is stabilized by intermolecular hydrogen bonds . Although this is not the exact compound , the analysis provides insight into the potential structural characteristics of similar thiophene derivatives.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these thiophene derivatives are not detailed in the provided data. However, the initial reactions suggest a complex synthesis pathway that may involve multiple steps and reagents to achieve the final product. The pharmacological activities of these compounds imply that they interact with biological systems, which could be a result of specific chemical reactions at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided data. However, the acute toxicity was assessed through the determination of LD50 values, which is an important aspect of the chemical properties related to pharmacological safety. The compounds were also screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their interaction with biological systems and potential therapeutic applications .

Scientific Research Applications

Synthetic Strategies and Chemical Properties

Synthesis of Benzothiazines and Benzothiazole Derivatives : Benzothiazines are part of a broader class of heterocyclic compounds that include benzothiazole derivatives. These compounds are known for their diverse applications in the pharmaceutical industry and as intermediates in organic synthesis. The synthesis of benzothiazines often involves cyclization reactions and can be achieved through various synthetic strategies, including the use of 2-aminothiophenol and dicarbonyl compounds or α-haloketones as starting materials. The methodologies aim for high yields and the formation of complex structures under mild reaction conditions, illustrating the versatility and reactivity of these heterocyclic frameworks (Mir, Dar, & Dar, 2020).

Applications in Drug Discovery and Material Science

Pharmacological Potential : Compounds like benzothiazoles and their derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. These activities include anticancer, antimicrobial, and anti-inflammatory properties. The structural features of benzothiazines, such as the presence of nitrogen and sulfur atoms in the heterocyclic ring, contribute to their interaction with biological targets, underlining the potential of similar compounds in the development of new therapeutics (Zhilitskaya, Shainyan, & Yarosh, 2021).

properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2OS/c1-4-20(2,3)12-5-10-15-16(11-12)25-18(22)17(15)19(24)23-14-8-6-13(21)7-9-14/h6-9,12H,4-5,10-11,22H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDACKXOKLZAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114506
Record name 2-Amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

725227-04-3
Record name 2-Amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725227-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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